molecular formula C18H20N2O3S B2601916 N-(2-methoxybenzyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide CAS No. 2034428-57-2

N-(2-methoxybenzyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide

Cat. No. B2601916
CAS RN: 2034428-57-2
M. Wt: 344.43
InChI Key: SUOIEOCUDRUSPD-UHFFFAOYSA-N
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Description

N-(2-methoxybenzyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide, also known as MMB-THC-NIC, is a synthetic cannabinoid compound that has gained attention in recent years due to its potential therapeutic applications. This compound has been synthesized through a unique chemical process that involves the reaction of isonicotinoyl chloride with 2-methoxybenzylamine and tetrahydrothiophene-3-ol. The resulting compound has shown promising results in scientific research, particularly in the field of pharmacology.

Scientific Research Applications

Antimicrobial Activity

Research has shown that compounds derived from isonicotinamide, similar in structure to N-(2-methoxybenzyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide, exhibit notable antimicrobial activities. For instance, oxidovanadium(V) and dioxidomolybdenum(VI) complexes, utilizing a related ligand, demonstrated good antibacterial activity, suggesting potential applications in developing antimicrobial agents (Sang et al., 2020).

Supramolecular Chemistry

Isonicotinamide has been employed as a supramolecular reagent in the synthesis of copper(II) complexes, forming inorganic–organic hybrid materials with consistent supramolecular motifs. This demonstrates its utility in the directed assembly of complex structures, offering insights into the potential use of similar compounds in materials science and nanoengineering (Aakeröy et al., 2003).

Protective Groups in Organic Synthesis

Compounds featuring methoxybenzyl groups have been utilized as protective groups in organic synthesis, aiding in the efficient synthesis of complex molecules. For example, the specific removal of o-methoxybenzyl protection by DDQ oxidation underlines the role of such functional groups in facilitating synthetic processes while leaving other functional groups unaffected (Oikawa et al., 1982).

Antioxidant Properties

Further research into related compounds has identified their potential antioxidant properties. A study on substituted benzylideneisonicotinohydrazide derivatives, for example, found potent antimicrobial and significant hydrogen peroxide scavenging activity, indicating a promising avenue for developing antioxidant therapies (Malhotra et al., 2012).

Neuroprotective Drugs

Exploration into Na+/Ca2+ exchange inhibitors, with compounds structurally similar to N-(2-methoxybenzyl)-2-((tetrahydrothiophen-3-yl)oxy)isonicotinamide, has identified potential applications in neuroprotection. One study highlighted the development of a novel potent Na+/Ca2+ exchange (NCX) inhibitor that preferentially inhibits NCX3, suggesting its therapeutic potential as a neuroprotective drug (Iwamoto & Kita, 2006).

properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-2-(thiolan-3-yloxy)pyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N2O3S/c1-22-16-5-3-2-4-14(16)11-20-18(21)13-6-8-19-17(10-13)23-15-7-9-24-12-15/h2-6,8,10,15H,7,9,11-12H2,1H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUOIEOCUDRUSPD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)C2=CC(=NC=C2)OC3CCSC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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